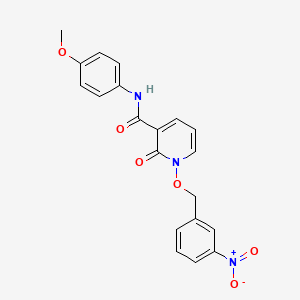

N-(4-methoxyphenyl)-1-((3-nitrobenzyl)oxy)-2-oxo-1,2-dihydropyridine-3-carboxamide

Description

N-(4-Methoxyphenyl)-1-((3-nitrobenzyl)oxy)-2-oxo-1,2-dihydropyridine-3-carboxamide is a synthetic small molecule featuring a 2-oxo-1,2-dihydropyridine-3-carboxamide core substituted with a 4-methoxyphenyl group at the amide nitrogen and a 3-nitrobenzyloxy moiety at the 1-position. The presence of electron-withdrawing (nitro) and electron-donating (methoxy) groups suggests a balance of electronic effects that may influence solubility, receptor binding, and metabolic stability.

Properties

IUPAC Name |

N-(4-methoxyphenyl)-1-[(3-nitrophenyl)methoxy]-2-oxopyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17N3O6/c1-28-17-9-7-15(8-10-17)21-19(24)18-6-3-11-22(20(18)25)29-13-14-4-2-5-16(12-14)23(26)27/h2-12H,13H2,1H3,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMHCGTTXJOZJPI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=O)C2=CC=CN(C2=O)OCC3=CC(=CC=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17N3O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxyphenyl)-1-((3-nitrobenzyl)oxy)-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves multiple steps, starting with the preparation of the key intermediates. One common route involves the following steps:

Preparation of 4-methoxyphenylamine: This can be synthesized from 4-methoxyaniline through nitration and subsequent reduction.

Formation of 3-nitrobenzyl alcohol: This intermediate can be prepared by nitration of benzyl alcohol followed by purification.

Coupling Reaction: The 4-methoxyphenylamine and 3-nitrobenzyl alcohol are then coupled under specific conditions to form the desired compound. This step often involves the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxyphenyl)-1-((3-nitrobenzyl)oxy)-2-oxo-1,2-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amine under specific conditions.

Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

Substitution: Reagents like sodium methoxide (NaOMe) or other strong bases can facilitate nucleophilic substitution reactions.

Major Products

Oxidation: Conversion of the nitro group to a nitroso or hydroxylamine derivative.

Reduction: Formation of the corresponding amine.

Substitution: Introduction of various functional groups in place of the methoxy group.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential interactions with biological macromolecules.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-1-((3-nitrobenzyl)oxy)-2-oxo-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Critical Observations :

- Electron Effects: Nitro groups (target compound) vs. amino groups (BMS-777607) significantly alter electronic profiles and binding interactions.

- Metabolism : Substituents like pyrrolopyridine (BMS-A) or nitrobenzyloxy (target) dictate enzyme interactions and toxicity risks.

- Solubility : Polar groups (methoxy) improve solubility, while lipophilic groups (chlorobiphenyl, fluorobenzyl) enhance membrane permeability.

Biological Activity

N-(4-methoxyphenyl)-1-((3-nitrobenzyl)oxy)-2-oxo-1,2-dihydropyridine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This compound belongs to the dihydropyridine class, which has been extensively studied for various pharmacological effects, including antihypertensive and anti-inflammatory properties.

Chemical Structure and Properties

The molecular structure of this compound can be described as follows:

- Molecular Formula : CHNO

- Molecular Weight : 312.32 g/mol

- CAS Number : [not specified in the search results]

This compound features a methoxy group, a nitrobenzyl ether, and a carboxamide functional group, which are pivotal in its biological interactions.

Antioxidant Activity

Research indicates that compounds with similar structures exhibit significant antioxidant properties. The presence of the nitro group may enhance the electron-withdrawing ability, potentially increasing the compound's capacity to scavenge free radicals. A study on related dihydropyridine derivatives demonstrated that these compounds could effectively reduce oxidative stress in cellular models .

Anti-inflammatory Effects

Dihydropyridines have been reported to exhibit anti-inflammatory activity through the inhibition of pro-inflammatory cytokines. The specific compound may modulate pathways involving NF-kB and COX enzymes, leading to reduced inflammation markers in vitro and in vivo .

Antimicrobial Activity

Preliminary assays suggest that this compound may possess antimicrobial properties. Similar compounds have shown efficacy against various bacterial strains, indicating potential for further investigation into its use as an antimicrobial agent.

The mechanism by which this compound exerts its biological effects is likely multifaceted:

- Interaction with Enzymes : The carboxamide group may facilitate binding to specific enzyme targets, inhibiting their activity.

- Redox Reactions : The nitrobenzyl moiety could participate in redox reactions, impacting cellular signaling pathways.

- Calcium Channel Modulation : Given the dihydropyridine structure, it may interact with calcium channels, influencing cardiovascular functions.

Study 1: Antioxidant Activity Assessment

A comparative study evaluated the antioxidant capacity of various dihydropyridine derivatives using DPPH and ABTS assays. The compound exhibited IC50 values comparable to established antioxidants, suggesting significant potential for therapeutic applications .

Study 2: Anti-inflammatory Evaluation

In a rat model of induced inflammation, administration of this compound resulted in a marked decrease in inflammatory markers such as TNF-alpha and IL-6. This supports its potential use in treating inflammatory conditions .

Summary of Findings

| Biological Activity | Observations |

|---|---|

| Antioxidant | Significant free radical scavenging activity |

| Anti-inflammatory | Reduced levels of pro-inflammatory cytokines |

| Antimicrobial | Efficacy against certain bacterial strains |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.